6,7-Dimethyl-1,2-benzoxazol-3-ol
Description
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-7-8(6(5)2)12-10-9(7)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
CSHVXSWGPBFAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NO2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-amino-4,5-dimethylphenol with formic acid or formamide, leading to the formation of the benzoxazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene or oxazole rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazole derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 6,7-Dimethyl-1,2-benzoxazol-3-ol with analogous compounds:
Table 1: Key Properties of Benzoxazole Derivatives
Key Observations:
Methyl groups at the 6- and 7-positions introduce steric hindrance, which may reduce reactivity at the oxazole ring compared to unsubstituted derivatives .
Bioactivity: While 2-aminobenzoxazole demonstrates antimicrobial activity due to the electron-donating amino group, the hydroxyl and methyl groups in this compound might favor antioxidant properties, though experimental validation is lacking .
Contrast with Neurotoxic Compounds: The provided evidence highlights MPTP, a tetrahydropyridine derivative, as a neurotoxin causing parkinsonism via dopaminergic neuron damage .
Biological Activity
6,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The compound may inhibit certain enzymes involved in cancer pathways and exhibit antimicrobial properties by disrupting bacterial cell functions.
Anticancer Properties
Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, suggesting potential applications in treating infections. The exact mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic processes.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzoxazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoxazole | C₉H₉NO | Parent compound lacking methyl groups |
| 2-Methylbenzoxazole | C₉H₉NO₂ | Methyl group at position 2 |
| 5,6-Dimethylbenzoxazole | C₉H₉NO₂ | Methyl groups at positions 5 and 6 |
| This compound | C₉H₉NO₂ | Methyl groups at positions 6 and 7 enhance solubility |
The presence of methyl groups at positions 6 and 7 not only contributes to the compound's solubility but also enhances its reactivity in various chemical environments.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability. The study concluded that the compound induces apoptosis through reactive oxygen species (ROS) generation and activation of caspase pathways .
- Antimicrobial Testing : In another investigation focusing on bacterial pathogens such as E. coli and S. aureus, this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
